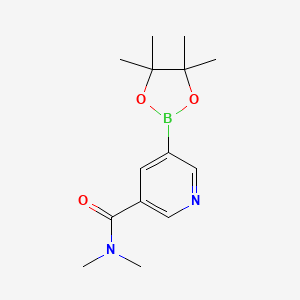

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Description

N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a boronic ester derivative of nicotinamide (vitamin B3 analog). Its structure features a pinacol boronate group at the 5-position of the pyridine ring and a dimethyl-substituted amide at the 3-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl motifs in pharmaceuticals and materials science . The dimethylamide substituent modulates electronic and steric properties, influencing solubility and reactivity.

Properties

IUPAC Name |

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-10(8-16-9-11)12(18)17(5)6/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFJKKGQYIZCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201644-42-9 | |

| Record name | N,N-dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalytic System

The reaction begins with 5-bromo-N,N-dimethylnicotinamide, which undergoes transmetallation with B₂pin₂ in the presence of a palladium catalyst. The catalytic system typically employs Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) due to its efficacy in facilitating boron-carbon bond formation. A base such as potassium carbonate (K₂CO₃) or potassium acetate (KOAc) is essential for neutralizing HBr byproducts and stabilizing the palladium intermediate.

Standard Reaction Conditions

Optimized conditions involve heating the reaction mixture in a 9:1 v/v solution of 1,4-dioxane and water at 95°C for 7 hours. These parameters ensure complete conversion of the brominated precursor to the boronate ester. A representative protocol reports yields of 70–90% after purification via preparative HPLC.

Table 1: Comparative Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent System | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-dioxane/H₂O | 95°C | 70–90% | |

| Pd(PPh₃)₄ | KOAc | THF/H₂O | 80°C | 65–75% |

Halogenation-Borylation Sequential Synthesis

Alternative routes involve synthesizing halogenated intermediates followed by boron group installation. This two-step strategy is advantageous when direct borylation is hindered by steric or electronic factors.

Halogenation of Nicotinamide Precursors

5-Bromo-N,N-dimethylnicotinamide, the key intermediate, is synthesized via bromination of N,N-dimethylnicotinamide using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS). Patent WO2012052444A1 highlights iodination with iodosuccinimide for introducing halogens at the 5-position, though bromination is preferred for subsequent borylation.

Boronate Ester Installation

The halogenated compound is treated with B₂pin₂ under Miyaura borylation conditions. A study in PMC demonstrates that using PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) with KOAc in tetrahydrofuran (THF) at 100°C achieves 85% yield.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

Polar aprotic solvents like 1,4-dioxane enhance reaction kinetics by stabilizing the palladium complex, while water facilitates base solubility. Elevated temperatures (90–100°C) accelerate transmetallation but require careful control to avoid decomposition.

Ligand Design and Catalyst Loading

Bulky phosphine ligands (e.g., dtbpf) improve catalytic activity by preventing palladium aggregation. Reducing catalyst loading to 2 mol% Pd maintains efficiency while lowering costs.

Purification and Characterization

Crude products are purified via silica gel chromatography or preparative HPLC using acetonitrile/water gradients. Nuclear magnetic resonance (NMR) spectroscopy confirms boronate integration, with characteristic peaks for pinacol methyl groups at δ 1.05 ppm (¹H NMR) and δ 24.9 ppm (¹¹B NMR). High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 276.14 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura Coupling | High yield (70–90%); Scalable | Requires palladium catalysts |

| Halogenation-Borylation | Flexible halogen choice | Multi-step; Lower overall yield (60%) |

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form biaryl or aryl-vinyl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester under oxidative conditions.

Hydrolysis: The boronic ester can be hydrolyzed to yield the corresponding boronic acid in the presence of water or aqueous acids.

Common Reagents and Conditions

Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

Bases: Potassium acetate, sodium carbonate

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura coupling

Boronic Acids: Formed via oxidation or hydrolysis of the boronic ester

Scientific Research Applications

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinamide pathways.

Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.

Chemical Biology: It serves as a tool for studying boron-containing biomolecules and their interactions.

Catalysis: The compound is employed in catalytic processes, including cross-coupling reactions and C-H activation.

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide primarily involves its role as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The compound’s boronic ester group can also interact with biological molecules, potentially inhibiting enzymes or modulating biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinamide and Pyridine Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., nitrile) enhance electrophilicity at the boron center, while electron-donating groups (e.g., amine) may reduce reactivity .

- Solubility : Dimethylamide derivatives exhibit improved solubility in polar aprotic solvents compared to alkyl-substituted analogs due to reduced hydrophobicity .

Physicochemical Properties

Table 2: Physicochemical Data

*H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation.

Reactivity in Cross-Coupling Reactions

The pinacol boronate group enables participation in Suzuki-Miyaura reactions. Comparative studies suggest:

- Reaction Rate : Dimethylamide derivatives exhibit faster coupling than isopropyl analogs due to reduced steric bulk .

- Yield : N-Methyl analogs may achieve higher yields in aqueous conditions owing to better solubility .

- Substrate Scope : Nitrile-containing derivatives (e.g., ) are preferred for synthesizing electron-deficient aryl targets .

Biological Activity

N,N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide (CAS: 1201644-42-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with an IC50 value of approximately 0.126 μM . This indicates strong potential for therapeutic applications in oncology.

- Selectivity : It demonstrated a 19-fold lesser effect on non-cancerous MCF10A cells compared to MDA-MB-231 cells, suggesting a favorable therapeutic window for targeting cancer cells while sparing normal cells .

The compound's mechanism involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. Notably:

- Apoptosis Induction : Treatment with this compound has been linked to increased levels of caspase 9 in treated samples compared to controls . This suggests that it may promote programmed cell death in cancer cells.

- Metastasis Inhibition : In vivo studies demonstrated that the compound significantly inhibited lung metastasis in mouse models inoculated with MDA-MB-231 cells .

Study 1: Antiviral Activity

Research has shown that related compounds exhibit antiviral properties against influenza viruses. For example:

Study 2: Safety Profile

In toxicity studies involving healthy mice:

- The compound was administered at high doses (40 mg/kg) without significant adverse effects observed over a three-day period . This indicates a favorable safety profile for further development.

Comparative Data Table

| Compound Name | IC50 (μM) | Cancer Type | Selectivity Index | Metastasis Inhibition |

|---|---|---|---|---|

| N,N-Dimethyl-5-(4,4,5,5-tetramethyl...) | 0.126 | MDA-MB-231 | 19-fold | Yes |

| Pyrimidine Derivative (similar structure) | 0.442 | NSCLC | Not specified | Not specified |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boronate ester integrity (e.g., characteristic quaternary carbon signals at ~85 ppm for the dioxaborolane ring) .

- Mass Spectrometry (HRMS or ESI-MS) : To verify molecular weight (exact mass: 276.18 g/mol) and detect trace impurities .

- IR Spectroscopy : Peaks at ~1340 cm⁻¹ (B-O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester to address low yields?

Q. Advanced

- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered aryl halides. Avoid catalysts prone to protodeboronation (e.g., Pd(OAc)₂ without ligands) .

- Solvent/Base Optimization : Employ mixed solvents (THF/H₂O) with K₂CO₃ or CsF to enhance solubility and reduce side reactions .

- Temperature Control : Reactions at 60–80°C improve kinetics without degrading the boronate .

How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?

Q. Advanced

- Dynamic Effects : Check for restricted rotation in the amide group using variable-temperature NMR to explain splitting .

- Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELXL or OLEX2) to resolve ambiguities in substituent positions .

- Impurity Profiling : LC-MS or 2D NMR (COSY, HSQC) to identify byproducts from incomplete coupling or hydrolysis .

What are the recommended storage conditions to ensure long-term stability of this compound?

Q. Basic

- Temperature : Store at –20°C in sealed, argon-flushed vials to prevent boronate oxidation .

- Light Sensitivity : Protect from UV exposure by using amber glassware .

- Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for stock solutions; avoid protic solvents (e.g., MeOH) to minimize ester hydrolysis .

What strategies improve solubility for in vitro biological assays?

Q. Advanced

- Co-solvent Systems : Use 10% DMSO in PBS with sonication (37°C, 30 min) to disperse aggregates .

- Microwave-Assisted Solubilization : Brief irradiation (50°C, 5 min) in tert-butanol/water mixtures .

- Lipid-Based Formulations : Encapsulate in liposomes (e.g., DSPC/cholesterol) for cell-based studies .

How is this compound utilized in medicinal chemistry research?

Q. Basic

- Kinase Inhibitor Scaffolds : The nicotinamide core serves as a hinge-binding motif in kinase inhibitors (e.g., EGFR, ALK) .

- Proteolysis-Targeting Chimeras (PROTACs) : The boronate enables conjugation to E3 ligase ligands via Suzuki coupling .

How can researchers confirm the absence of common byproducts (e.g., deprotected boronic acids) in the final compound?

Q. Advanced

- HPLC-MS with Ion Chromatography : Use a C18 column (ACN/0.1% formic acid gradient) to separate boronic acid (retention time ~2.5 min) from the target compound (~6.2 min) .

- ¹¹B NMR Spectroscopy : A sharp peak at ~30 ppm confirms the intact boronate ester; broad peaks at ~18 ppm indicate hydrolyzed boronic acid .

- TLC Staining : Diphenylamine reagent detects boronate esters as blue spots under UV (Rf ~0.5 in 7:3 hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.